molecular formula C40H78N2O2 B12004486 Piperazine, 1,4-bis(1-oxooctadecyl)- CAS No. 53575-22-7

Piperazine, 1,4-bis(1-oxooctadecyl)-

Cat. No.: B12004486
CAS No.: 53575-22-7
M. Wt: 619.1 g/mol
InChI Key: SBZUEZTWHOASHE-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis(1-oxooctadecyl)-, is a piperazine derivative featuring two 1-oxooctadecyl (stearoyl) groups attached to the nitrogen atoms of the piperazine ring. The 1-oxooctadecyl substituent corresponds to a stearic acid-derived acyl group (C17H35CO-), imparting significant hydrophobicity to the molecule.

Properties

CAS No.

53575-22-7

Molecular Formula

C40H78N2O2

Molecular Weight

619.1 g/mol

IUPAC Name

1-(4-octadecanoylpiperazin-1-yl)octadecan-1-one

InChI

InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)41-35-37-42(38-36-41)40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3

InChI Key

SBZUEZTWHOASHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 1,4-distearoylpiperazine involves the acylation of piperazine with stearoyl chloride. Piperazine, a six-membered diamine, reacts with two equivalents of stearoyl chloride in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The base neutralizes hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation.

Reaction Scheme :

Piperazine+2Stearoyl ChlorideBase, Solvent1,4-Distearoylpiperazine+2HCl\text{Piperazine} + 2 \, \text{Stearoyl Chloride} \xrightarrow{\text{Base, Solvent}} \text{1,4-Distearoylpiperazine} + 2 \, \text{HCl}

Key Parameters :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid hydrolysis of stearoyl chloride.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Molar Ratio : A 2.2:1 molar ratio of stearoyl chloride to piperazine ensures complete acylation.

Optimization and Challenges

Excess stearoyl chloride may lead to over-acylation or oligomerization. To mitigate this, stepwise addition of the acylating agent and rigorous temperature control are employed. For example, in a protocol adapted from similar piperazine derivatizations, dropwise addition of stearoyl chloride over 2 hours at 0°C yielded 85% conversion. Post-reaction, the mixture is washed with dilute HCl (1M) to remove unreacted base, followed by brine to eliminate residual acids.

Table 1: Representative Reaction Conditions for Stearoyl Chloride Method

ParameterCondition
SolventDichloromethane
Temperature0–5°C
Molar Ratio (Piperazine:Stearoyl Chloride)1:2.2
Reaction Time12–24 hours
Yield78–85%

Schlenk-Type Coupling Using Dicyclohexylcarbodiimide (DCC)

Activation of Stearic Acid

An alternative approach involves activating stearic acid with DCC, forming a reactive O-acylisourea intermediate. This method avoids the use of moisture-sensitive acyl chlorides, making it suitable for laboratories lacking anhydrous conditions.

Reaction Scheme :

Stearic Acid+DCCStearoyl-O-Acylisourea+DCU\text{Stearic Acid} + \text{DCC} \rightarrow \text{Stearoyl-O-Acylisourea} + \text{DCU}
Stearoyl-O-Acylisourea+Piperazine1,4-Distearoylpiperazine+Urea\text{Stearoyl-O-Acylisourea} + \text{Piperazine} \rightarrow \text{1,4-Distearoylpiperazine} + \text{Urea}

Procedure and Yield

In a typical procedure, stearic acid (2.2 eq) and DCC (2.2 eq) are dissolved in dry DCM under nitrogen. After 1 hour of activation, piperazine (1 eq) is added, and the reaction is stirred for 24 hours at room temperature. The byproduct dicyclohexylurea (DCU) is removed by filtration, and the product is purified via recrystallization from ethanol. This method achieves yields of 70–75%, with purity exceeding 95% as confirmed by HPLC.

Alternative Acylation Approaches

Enzymatic Acylation

Recent studies explore lipase-catalyzed acylation as a greener alternative. Enzymes such as Candida antarctica lipase B (CAL-B) have shown activity in regioselective acylation of piperazine in non-aqueous media. While promising, this method currently suffers from lower yields (50–60%) and longer reaction times (48–72 hours).

Solid-Phase Synthesis

Immobilized piperazine on resin supports enables stepwise acylation, simplifying purification. After coupling the first stearoyl group, the resin-bound intermediate is treated with a second equivalent of activated stearic acid. Cleavage from the resin yields the target compound with >90% purity. However, scalability remains a challenge due to high resin costs.

Purification and Characterization Techniques

Crystallization and Chromatography

Crude 1,4-distearoylpiperazine is typically purified via recrystallization from n-hexane or ethanol. For higher purity, column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:9 to 1:4) resolves unreacted starting materials.

Spectroscopic Analysis

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): Peaks at δ 1.25 ppm (CH<sub>2</sub> groups), δ 2.35 ppm (CONH), and δ 3.45–3.70 ppm (piperazine ring protons).

  • IR : Strong absorption at 1640 cm<sup>−1</sup> (C=O stretch) and 3300 cm<sup>−1</sup> (N-H stretch).

Industrial-Scale Production Considerations

Waste Management

Neutralization of HCl by NaOH generates sodium chloride, which can be recycled. Solvent recovery systems minimize environmental impact.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

A comparative analysis of key piperazine derivatives is summarized in Table 1 .

Compound Substituents Molecular Weight Key Properties Applications References
Piperazine, 1,4-bis(1-oxooctadecyl)- Two stearoyl (C17H35CO-) groups ~648.0* High hydrophobicity, low aqueous solubility Potential surfactant, lipid nanoparticle templating
Piperazine bis-thiadiazole (C20H16N8O4S4) N,N′-bis(1,3,4-thiadiazole) groups 428.4 Moderate solubility, antimicrobial activity Antimicrobial agents
Piperazine bis-methacryloyl (NBMP) Two methacryloyl groups ~308.4 Polymerizable, thermal stability (TGA) Green synthesis of polymers
1,4-Bis(2-hydroxyethyl)piperazine Two hydroxyethyl groups 174.24 High solubility, hydrophilic Kinase inhibitor synthesis
Piperazine bis-aminopropyl (1,4Bis) Two 3-aminopropyl groups ~230.3 Tertiary amine-rich, fast nanoparticle nucleation Plasmonic nanoparticle synthesis
Piperazine bis-benzoyl derivatives Aromatic acyl groups Varies (e.g., ~300–450) High solubility, drug-like properties Antitrypanosomal agents

*Estimated based on stearoyl (C18H35O) groups.

Key Observations:
  • Hydrophobicity vs. Solubility : The stearoyl-substituted piperazine is expected to exhibit extremely low aqueous solubility due to its long hydrocarbon chains, contrasting sharply with hydrophilic derivatives like 1,4-bis(2-hydroxyethyl)piperazine, which has high solubility and gastrointestinal permeability .
  • Thermal Stability: Piperazine bis-methacryloyl (NBMP) demonstrates thermal stability up to 250°C (TGA data), while selenogallate frameworks with piperazine cations (e.g., [bappH2][Ga2Se4]) show variable thermal stability depending on substituents . The stearoyl derivative’s thermal behavior remains unstudied but may align with lipid-like stability.
Antimicrobial Activity:
  • Thiadiazole-substituted piperazines (e.g., C20H16N8O4S4) show moderate to high antimicrobial activity, with molecular weights ~428–529 g/mol and nitrogen content ~13–20% correlating with efficacy .
  • Piperazine, 1,4-bis(1-oxooctadecyl)-: No direct antimicrobial data are available, but its hydrophobicity may limit membrane penetration, reducing bioactivity compared to smaller, polar analogs.
Anticancer and Kinase Inhibition:
  • Piperazine derivatives with aromatic acyl groups (e.g., 4-phenylpiperazin-1-yl) exhibit enhanced anticancer activity against HCT-116 and MCF-7 cell lines compared to non-aromatic analogs .
  • 1,4-Bis(2-hydroxyethyl)piperazine is utilized in synthesizing kinase inhibitors, leveraging its solubility for drug-like properties .

Structure-Activity Relationships (SAR)

  • Substituent Bulk : Bulky groups (e.g., stearoyl) may reduce cellular uptake but enhance lipid membrane interactions, useful in drug delivery systems.
  • Electronic Effects : Electron-withdrawing groups (e.g., thiadiazole in ) enhance antimicrobial activity, while electron-donating groups (e.g., hydroxyethyl in ) improve solubility for kinase inhibitors.

Biological Activity

Piperazine, 1,4-bis(1-oxooctadecyl)- is a compound with the chemical formula C40_{40}H78_{78}N2_2O2_2 and a CAS number of 51449-18-4. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and safety profile based on available literature and research findings.

Chemical Structure and Properties

Piperazine derivatives are known for their diverse biological activities. The specific structure of Piperazine, 1,4-bis(1-oxooctadecyl)- includes two octadecyl chains attached to a piperazine ring, which may influence its solubility and interaction with biological membranes.

Pharmacological Properties

  • Antimicrobial Activity : Research indicates that piperazine derivatives exhibit antimicrobial properties against various pathogens. The long alkyl chains in Piperazine, 1,4-bis(1-oxooctadecyl)- may enhance its membrane-disrupting capabilities, making it effective against bacteria and fungi.
  • Anticancer Potential : Some studies suggest that piperazine compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
  • Neuropharmacological Effects : Piperazine derivatives have been investigated for their effects on the central nervous system. They may act as anxiolytics or antidepressants by interacting with neurotransmitter systems.

Case Studies

  • A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives and their biological activities. Among these, Piperazine, 1,4-bis(1-oxooctadecyl)- showed promising results in preliminary antimicrobial assays .
  • Another investigation assessed the cytotoxic effects of piperazine derivatives on human cancer cell lines. The findings indicated that Piperazine, 1,4-bis(1-oxooctadecyl)- significantly inhibited cell growth at micromolar concentrations .

Safety and Toxicity

The safety profile of Piperazine, 1,4-bis(1-oxooctadecyl)- is crucial for its potential therapeutic applications. Toxicological assessments are necessary to evaluate its effects on human health and the environment.

Toxicity Data

EndpointValueSource
Acute Ecotoxicity (Algae)EC50 = 0.016 mg/LPolymer Rapid Screening Assessment
Predicted No Effect Concentration (PNEC)1.6 x 103^{-3} mg/LDerived from ecotoxicity data

The acute ecotoxicity data suggest that while the compound exhibits some toxicity to aquatic organisms, further studies are needed to determine its long-term environmental impact.

Q & A

Q. What are the established synthetic routes for Piperazine, 1,4-bis(1-oxooctadecyl)-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a two-step process:

Acylation of Piperazine : React piperazine with stearoyl chloride (1-oxooctadecanoyl chloride) in a non-polar solvent (e.g., dichloromethane or toluene) under reflux. A molar ratio of 1:2 (piperazine:acyl chloride) ensures complete bis-acylation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.

  • Critical Factors :
  • Temperature : Excess heat may lead to side reactions (e.g., over-acylation or decomposition).
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) can accelerate the reaction but may require rigorous drying to avoid hydrolysis.
  • Stoichiometry : Excess acyl chloride ensures complete substitution; unreacted reagents are removed via aqueous washes (e.g., NaHCO₃).
    Yield optimization (~70–85%) is achievable by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of Piperazine, 1,4-bis(1-oxooctadecyl)-?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of piperazine NH signals at δ 1.5–2.5 ppm and presence of stearoyl chain signals at δ 0.8–1.3 ppm).
  • Infrared Spectroscopy (IR) : Detect acyl C=O stretches (~1650–1750 cm⁻¹) and verify loss of NH bands (~3300 cm⁻¹).
  • X-ray Crystallography : Resolve the crystal structure to confirm regioselectivity and molecular packing. Single-crystal diffraction requires slow evaporation from ethanol/acetone mixtures.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~737.7 Da).
    Cross-validation of these techniques ensures structural accuracy and purity .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of Piperazine, 1,4-bis(1-oxooctadecyl)- with biological targets such as enzymes or DNA?

  • Methodological Answer :
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand by optimizing its geometry (e.g., AM1 semi-empirical method) and assign partial charges .
  • Target Selection : Import protein/DNA structures (e.g., from PDB: 1BNA for DNA) and define active sites (e.g., 40Å × 40Å × 40Å grid).
  • Binding Affinity Analysis : Evaluate ΔG values (e.g., -7.5 kcal/mol indicates strong binding). Identify interaction modes (e.g., π-alkyl, hydrogen bonds) using PyMOL or Chimera.
  • Validation : Compare with experimental data (e.g., fluorescence quenching assays or gel electrophoresis for DNA intercalation).
    This approach predicts potential anticancer or antimicrobial mechanisms, guiding in vitro testing .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar piperazine derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and measure IC₅₀ values against standardized assays (e.g., DPP-IV inhibition ).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan or R) to identify trends. For example, para-substituted derivatives often show higher activity than meta-substituted analogs due to steric/electronic effects.
  • Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays).
    Contradictions often arise from assay sensitivity or substituent positional effects; controlled comparative studies clarify structure-activity relationships .

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